methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate
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Overview
Description
Methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate is a chemical compound with diverse applications in scientific research. This versatile compound offers significant potential for studying various biological processes and developing innovative pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-methylphenol in the presence of a suitable base to form the intermediate 4-(3-methylphenoxy)benzoic acid. This intermediate is then reacted with ethylene glycol in the presence of a catalyst to form the final product, this compound. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products
Oxidation: 4-[2-(3-methylphenoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(3-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate
- Methyl 4-[2-(4-methylphenoxy)ethoxy]benzoate
- Methyl 4-[2-(3-chlorophenoxy)ethoxy]benzoate
Uniqueness
Methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-methylphenoxy group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-13-4-3-5-16(12-13)21-11-10-20-15-8-6-14(7-9-15)17(18)19-2/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXAGQKXLQMSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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